BD2 Binding Affinity: Pbrm1-BD2-IN-4 vs. PBRM1-BD2-IN-2 and -IN-8
Pbrm1-BD2-IN-4 demonstrates a binding affinity (Kd) of 5.5 μM for the PBRM1-BD2 domain [1]. This places it as an intermediate binder within the PBRM1-BD2 inhibitor class. In direct comparison, PBRM1-BD2-IN-2 exhibits a significantly weaker Kd of 9.3 μM, while PBRM1-BD2-IN-8 demonstrates a slightly stronger Kd of 4.4 μM [2]. This quantitative difference in binding is a critical parameter for assay design, especially in systems with low protein expression or where subtle binding differences are mechanistically relevant.
| Evidence Dimension | Binding Affinity (Kd) |
|---|---|
| Target Compound Data | 5.5 μM |
| Comparator Or Baseline | PBRM1-BD2-IN-2: 9.3 μM; PBRM1-BD2-IN-8: 4.4 μM |
| Quantified Difference | Pbrm1-BD2-IN-4 has a Kd ~1.7-fold lower (stronger binding) than PBRM1-BD2-IN-2 and a Kd ~1.25-fold higher (weaker binding) than PBRM1-BD2-IN-8. |
| Conditions | Recombinant human PBRM1-BD2, in vitro binding assay (source data from vendor datasheets and BindingDB). |
Why This Matters
The 1.7-fold difference in Kd compared to a weaker binder can significantly impact target engagement at lower compound concentrations, while the 1.25-fold difference to a stronger binder offers a distinct point on the SAR continuum for mechanistic studies.
- [1] MedChemExpress. (n.d.). PBRM1-BD2-IN-4 | PBRM1 Bromodomain Inhibitor. Product Datasheet. View Source
- [2] MedChemExpress. (n.d.). PBRM1-BD2-IN-8 | PBRM1 Bromodomain Inhibitor. Product Datasheet. View Source
